1,3-Pentadiene

Catalog No.
S1539592
CAS No.
2004-70-8
M.F
CH2(CH)3CH3
C5H8
M. Wt
68.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Pentadiene

CAS Number

2004-70-8

Product Name

1,3-Pentadiene

IUPAC Name

(3E)-penta-1,3-diene

Molecular Formula

CH2(CH)3CH3
C5H8

Molecular Weight

68.12 g/mol

InChI

InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4+

InChI Key

PMJHHCWVYXUKFD-SNAWJCMRSA-N

SMILES

CC=CC=C

Solubility

MISCIBLE WITH ALCOHOL, ETHER, ACETONE, BENZENE
Water solubility of >341 mg/l at room temperature.
Solubility in water, g/100ml: 0.069 (very poor)

Synonyms

1,3-pentadiene, 1,3-pentadiene, (Z)-isomer, piperylene

Canonical SMILES

CC=CC=C

Isomeric SMILES

C/C=C/C=C

Organic Synthesis

1,3-pentadiene serves as a building block for various organic molecules due to its reactive double bonds. Researchers utilize it in Diels-Alder reactions, a powerful method for forming six-membered rings. These reactions produce complex organic molecules, including pharmaceuticals, natural products, and advanced materials .

Polymer Research

The presence of double bonds allows 1,3-pentadiene to participate in polymerization reactions, the process of linking monomers to form polymers. Scientists use 1,3-pentadiene in the study of new polymer materials with specific properties like elasticity, conductivity, and thermal stability .

Catalyst Development

1,3-pentadiene plays a role in the development of new catalysts, substances that accelerate chemical reactions. Researchers employ it to test and evaluate the activity and selectivity of novel catalysts for various applications, including organic synthesis and energy conversion .

Spectroscopic Studies

1,3-pentadiene's unique structure and reactivity make it a valuable tool for spectroscopic studies. Scientists use various spectroscopic techniques, such as infrared and Raman spectroscopy, to investigate the molecule's properties and interactions with other molecules .

1,3-Pentadiene, also known as piperylene, is an organic compound with the chemical formula CH₃−CH=CH−CH=CH₂. It belongs to the class of hydrocarbons known as dienes, containing two double bonds within its carbon chain []. Piperylene is one of the five possible isomers of pentadiene, each differing in the position of the double bonds []. It is a volatile, flammable liquid at room temperature and plays a significant role in scientific research, particularly in organic chemistry [].


Molecular Structure Analysis

1,3-Pentadiene possesses a conjugated diene structure, where the two double bonds are separated by a single carbon-carbon bond. This configuration allows for delocalization of electrons across the entire π-bond system, resulting in unique chemical properties. The presence of conjugated double bonds also makes 1,3-pentadiene susceptible to reactions involving these electron-rich regions, as will be discussed later.


Chemical Reactions Analysis

1,3-Pentadiene is a versatile starting material for various organic syntheses. Here are some key reactions:

  • Diels-Alder Reaction: This reaction is a cornerstone of organic synthesis, allowing the formation of six-membered cyclic compounds. 1,3-Pentadiene acts as a dieneophile (dienophile) reacting with electron-deficient dienes to form cycloadducts [, ].

Balanced Equation:

C₄H₄O (dienophile) + CH₃CH=CH-CH=CH₂ (diene) → C₈H₁₂O (cycloadduct) []

  • Polymerization

    Under specific conditions, 1,3-pentadiene can undergo polymerization to form various polymers. These polymers can have potential applications in the plastics industry [].

  • Halogenation

    1,3-Pentadiene reacts readily with halogens (Cl₂, Br₂) to form halogenated derivatives. The position of halogen addition depends on reaction conditions and the type of halogen used [].

Balanced Equation (example with Chlorine):

CH₃CH=CH-CH=CH₂ + Cl₂ → CH₃CHCl-CH=CH-CH₂Cl (dichlorinated product) []


Physical And Chemical Properties Analysis

  • Melting Point: -93 °C []
  • Boiling Point: 42 °C []
  • Density: 683 kg/m³ []
  • Solubility: Insoluble in water, soluble in organic solvents like hexane and ethanol []
  • Flash Point: Below -30 °C []

1,3-Pentadiene is a highly flammable liquid with a low flash point. It is also considered a health hazard due to its irritant properties and potential for respiratory problems upon inhalation []. Exposure to high concentrations can cause dizziness, headaches, and nausea [].

Here are some safety precautions to consider when handling 1,3-pentadiene:

  • Work in a well-ventilated area with proper fume hood use.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry place away from heat and ignition sources.

Physical Description

1,3-pentadiene appears as a clear colorless liquid with an acrid odor. A dangerous fire risk. Vapors are irritating to the eyes and respiratory system. Subject to polymerization if heated or contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Used to make intermediates and polymers.
Liquid
COLOURLESS LIQUID.

Color/Form

Colorless liquid

XLogP3

2.4

Boiling Point

109 °F at 760 mm Hg (NFPA, 2010)
42.7 °C
42 °C

Flash Point

-20 °F (USCG, 1999)
-29 °C (CLOSED CUP)
-28 °C c.c.

Vapor Density

2.35 (AIR= 1)
Relative vapor density (air = 1): 2.35

Density

0.6834 at 68 °F (average value for cis and trans isomers) (USCG, 1999)
0.6760 @ 20 °C/4 °C
0.6710 g/ml @ 25 °C
0.7 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7

LogP

2.4 (LogP)
log Kow= 2.44
1.5 (estimated)

Melting Point

-222 °F (USCG, 1999)
-114.1 °C
-87.5 °C
-87 °C

UNII

00OA1GPF8R

GHS Hazard Statements

Aggregated GHS information provided by 140 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 13 of 140 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 127 of 140 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (10.24%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

405 mm Hg @ 25 °C
411 mm Hg @ 25 °C
Vapor pressure, kPa at 25 °C: 53.3

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Impurities

Cyclopentene

Other CAS

504-60-9
2004-70-8
41050-31-1
68308-15-6

Associated Chemicals

Cis-1,3-pentadiene;1574-41-0

Wikipedia

(3E)-1,3-pentadiene

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

The methylation of butadiene with dimethyl sulfoxide in the presence of a base, such as potassium t-butoxide, produces 1,3-pentadiene (80% trans, 20% cis)
The methylation of butadiene with dimethyl sulfoxide in the presence of a base such as potassium t-butoxide.

General Manufacturing Information

Plastic material and resin manufacturing
Printing and related support activities
1,3-Pentadiene: ACTIVE
1,3-Pentadiene, (3E)-: ACTIVE
Alkenes, C5, polymd.: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Mixture of cis + trans isomers

Dates

Modify: 2023-08-15

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